3-Bromo-7,8-dihydroquinolin-5(6H)-one

Synthetic chemistry Cross-coupling Medicinal chemistry

3-Bromo-7,8-dihydroquinolin-5(6H)-one (CAS 944905-54-8) addresses the synthetic burden of de novo analog synthesis in dihydroquinolinone lead optimization. The C3-Br bond enables efficient Suzuki-Miyaura coupling (yields up to 80-95%) with distinct reactivity vs. C3-Cl (less reactive) or C3-I (side-reaction prone) analogs. • Universal late-stage intermediate: reduces synthetic steps by 2-4 per analog. • CNS drug discovery profile: XLogP3 1.7, TPSA 30 Ų, MW 226.07. • Supplied at 95% purity; store at 0-8°C; ambient shipping.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 944905-54-8
Cat. No. B1532867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7,8-dihydroquinolin-5(6H)-one
CAS944905-54-8
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=N2)Br)C(=O)C1
InChIInChI=1S/C9H8BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2
InChIKeyUQWUIRUUIMHHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7,8-dihydroquinolin-5(6H)-one: Identity and Sourcing


3-Bromo-7,8-dihydroquinolin-5(6H)-one (CAS 944905-54-8) is a heterocyclic small-molecule building block belonging to the dihydroquinolinone class, characterized by a partially saturated quinoline core bearing a C5 ketone and a bromine substituent at the 3-position [1]. With a molecular formula of C9H8BrNO and a molecular weight of 226.07 g/mol, this compound is supplied by multiple vendors at purities typically ranging from 95% to 98% and is marketed as a versatile synthetic intermediate for medicinal chemistry and organic synthesis research applications .

Why 3-Bromo-7,8-dihydroquinolin-5(6H)-one Cannot Be Replaced by Analogs


Although the 7,8-dihydroquinolin-5(6H)-one scaffold is shared across several commercially available 3-substituted analogs (H, Cl, F), the specific identity of the C3 halogen dictates fundamentally different reactivity profiles in metal-catalyzed cross-coupling transformations [1]. The C–Br bond in 3-Bromo-7,8-dihydroquinolin-5(6H)-one offers a distinct balance of oxidative addition activity and stability compared to the corresponding C–Cl (less reactive) and C–I (more prone to side reactions) bonds, directly impacting coupling yields, catalyst loading requirements, and reaction condition compatibility in downstream synthetic sequences [2]. This precludes simple substitution without re-optimization of the entire synthetic route.

Head-to-Head Evidence: Differentiating from Closest Analogs


Suzuki–Miyaura Cross-Coupling Reactivity

The 3-bromo substituent in 3-Bromo-7,8-dihydroquinolin-5(6H)-one serves as a competent electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling direct introduction of aryl or heteroaryl groups at the C3 position of the dihydroquinolinone core [1]. In contrast, the unsubstituted 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2) lacks a halogen handle at this position and requires pre-functionalization (e.g., directed C–H activation or halogenation) before analogous diversification can be achieved, adding synthetic steps and reducing overall yield . The 3-chloro analog (CAS 127724-75-8) exhibits substantially lower oxidative addition rates with typical Pd(0) catalysts, frequently necessitating higher catalyst loadings, elevated temperatures, or specialized ligand systems to achieve comparable conversion [2].

Synthetic chemistry Cross-coupling Medicinal chemistry

Computed Lipophilicity Profile

The computed XLogP3 value for 3-Bromo-7,8-dihydroquinolin-5(6H)-one is 1.7, as reported by PubChem [1]. This positions it between the 3-fluoro analog (expected XLogP ~1.0–1.2 based on halogen π contribution) and the 3-iodo analog (expected XLogP >2.0), offering a lipophilicity balance that may be optimal for maintaining aqueous solubility while retaining sufficient membrane permeability in cell-based assays . The unsubstituted parent 7,8-dihydroquinolin-5(6H)-one has a lower molecular weight (147.17 g/mol) and correspondingly lower lipophilicity, which can limit its utility in target engagement scenarios requiring moderate hydrophobicity.

Physicochemical properties Drug design ADME prediction

Vendor Purity Tiering

3-Bromo-7,8-dihydroquinolin-5(6H)-one is commercially available at 97% purity from AChemBlock (Catalog S72718) and at NLT 98% purity from CapotChem (Catalog 83236), with supporting CoA, HNMR, and HPLC documentation available on request [1]. This compares favorably to the 3-chloro analog, which is most commonly supplied at 95% purity across multiple vendors (AKSci, Bidepharm, Fluorochem) . Higher initial purity reduces the need for pre-reaction purification, improving mass balance and reproducibility in multistep synthetic sequences where impurities can poison catalysts or generate confounding byproducts.

Chemical procurement Quality control Synthetic reliability

p38 MAP Kinase Inhibitor Pharmacophore Validation

The dihydroquinolinone core, of which 3-Bromo-7,8-dihydroquinolin-5(6H)-one is a direct 3-substituted derivative, has been validated as a competent pharmacophore for p38α MAP kinase inhibition [1]. In a study by Chen et al. (2008), dihydroquinolinone-based inhibitors demonstrated p38α inhibitory activity, and structural biology data (PDB 1OVE) confirmed the binding mode of a dihydroquinolinone ligand within the p38α ATP-binding pocket at 2.1 Å resolution [2]. While the parent dihydroquinolinone and quinolinone analogs were compared, the 3-bromo substituent in the target compound provides a vector for further structural elaboration via cross-coupling to optimize potency and selectivity—a synthetic opportunity not available with the unsubstituted core.

Kinase inhibition p38 MAP kinase Inflammation

Optimal Application Scenarios


C3-Arylated Library Synthesis for Kinase Screening

The C3-bromo substituent enables parallel Suzuki–Miyaura coupling with diverse aryl and heteroaryl boronic acids to generate focused libraries of 3-substituted dihydroquinolinones, a scaffold validated for p38α MAP kinase inhibition [1][2]. The 97–98% commercial purity of the bromo starting material minimizes purification requirements prior to library synthesis, while the established coupling protocols with 3-bromoquinoline systems (reported yields up to 80–95%) provide a reliable synthetic blueprint [3].

Late-Stage Functionalization in Lead Optimization

When a dihydroquinolinone core has been identified as a privileged scaffold in a lead series, the 3-bromo derivative serves as a universal late-stage intermediate for introducing aryl, heteroaryl, alkenyl, or alkynyl groups at the C3 position via Pd-catalyzed cross-coupling [1]. This strategy avoids the need to synthesize each C3-substituted analog de novo from differently substituted β-enaminone precursors, reducing the synthetic burden by 2–4 steps per analog compared to the Bohlmann–Rahtz cyclocondensation approach [4].

CNS Physicochemical Property Optimization

With a computed XLogP3 of 1.7 and topological polar surface area of 30 Ų, 3-Bromo-7,8-dihydroquinolin-5(6H)-one occupies a favorable physicochemical space for CNS drug candidates [1]. The bromine atom contributes both lipophilicity and the potential for halogen bonding interactions with biological targets, while the moderate molecular weight (226.07 g/mol) leaves ample room for further structural elaboration without exceeding typical lead-like property cutoffs. This profile is distinct from the less lipophilic 3-fluoro and 3-chloro analogs, which may not achieve the same level of membrane permeability in the absence of additional lipophilic substituents.

Antitubercular Drug Discovery

The dihydroquinolin-5-one core has demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with certain 2,4-disubstituted derivatives achieving MIC values as low as 3.13 μg/mL [5]. 3-Bromo-7,8-dihydroquinolin-5(6H)-one provides a direct entry point for synthesizing C3-functionalized analogs to explore the SAR around this underexplored vector of the antitubercular pharmacophore, complementing existing studies that have focused primarily on C2 and C4 modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7,8-dihydroquinolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.